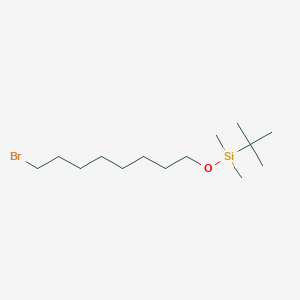
8-bromooctoxy-tert-butyl-dimethylsilane
Übersicht
Beschreibung
Silane, (8-bromooctyl)oxydimethyl- is a specialized organosilicon compound It is characterized by the presence of a bromooctyl group attached to a silane moiety, which is further substituted with tert-butyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (8-bromooctyl)oxydimethyl- typically involves the reaction of a bromooctyl alcohol with a silane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silane bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Silane, (8-bromooctyl)oxydimethyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (8-bromooctyl)oxydimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Hydrolysis: In the presence of water, the silane bond can be hydrolyzed, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (8-bromooctyl)oxydimethyl- include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of Silane, (8-bromooctyl)oxydimethyl- depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted silanes, while hydrolysis can produce silanols.
Wissenschaftliche Forschungsanwendungen
Silane, (8-bromooctyl)oxydimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Silane, (8-bromooctyl)oxydimethyl- exerts its effects involves the interaction of the silane moiety with various molecular targets. The bromooctyl group can participate in substitution reactions, while the silane bond can undergo hydrolysis and condensation reactions. These interactions can lead to the formation of new chemical bonds and the modification of surfaces and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (8-chlorooctyl)oxydimethyl-
- Silane, (8-iodooctyl)oxydimethyl-
- Silane, (8-fluorooctyl)oxydimethyl-
Uniqueness
Silane, (8-bromooctyl)oxydimethyl- is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can be easily substituted, making the compound a versatile intermediate in the synthesis of various derivatives .
Eigenschaften
CAS-Nummer |
96045-13-5 |
|---|---|
Molekularformel |
C14H31BrOSi |
Molekulargewicht |
323.38 g/mol |
IUPAC-Name |
8-bromooctoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H31BrOSi/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h6-13H2,1-5H3 |
InChI-Schlüssel |
VLSOGEVAESAEEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














